Asvatocin

Beschreibung

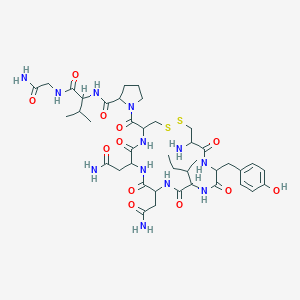

Asvatocin is a neurohypophysial hormone identified in the spotted dogfish (Scyliorhinus canicula), belonging to the oxytocin-like peptide family. Structurally, it is characterized by the sequence [Asn⁴, Val⁸]-oxytocin, differing from mammalian oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) at positions 4 (Gln→Asn) and 8 (Leu→Val) . Pharmacologically, this compound exhibits potent oxytocic activity (80 mU/nmol in rat uterine assays) but negligible vasopressor activity in vivo . Its discovery in cartilaginous fishes highlights evolutionary divergence in neurohypophysial hormone systems, likely driven by gene duplication and environmental adaptations such as urea osmoregulation .

Eigenschaften

CAS-Nummer |

144334-52-1 |

|---|---|

Molekularformel |

C41H62N12O12S2 |

Molekulargewicht |

979.1 g/mol |

IUPAC-Name |

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H62N12O12S2/c1-5-20(4)33-40(64)49-26(15-30(44)56)35(59)48-25(14-29(43)55)36(60)50-27(41(65)53-12-6-7-28(53)38(62)51-32(19(2)3)39(63)46-16-31(45)57)18-67-66-17-23(42)34(58)47-24(37(61)52-33)13-21-8-10-22(54)11-9-21/h8-11,19-20,23-28,32-33,54H,5-7,12-18,42H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,63)(H,47,58)(H,48,59)(H,49,64)(H,50,60)(H,51,62)(H,52,61) |

InChI-Schlüssel |

GUXCJKRYHLCHKV-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

Sequenz |

CYXNNCPVG |

Synonyme |

4-Asn-8-Val-oxytocin asvatocin oxytocin, Asn(4)-Val(8)- oxytocin, asparaginyl(4)-valyl(8)- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Asvatocin vs. Phthis compound

Phthis compound, co-isolated with this compound in S. canicula, shares the [Asn⁴, Val⁸] substitutions but includes an additional Phe³ substitution (Ile→Phe). This structural divergence results in significantly reduced oxytocic activity (5 mU/nmol) compared to this compound .

Table 1: Structural and Functional Comparison of this compound and Phthis compound

| Compound | Structural Formula | Oxytocic Activity (mU/nmol) | Vasopressor Activity | Species |

|---|---|---|---|---|

| This compound | Cys-Tyr-Ile-Asn -Cys-Pro-Val -Gly-NH₂ | 80 | Negligible | S. canicula |

| Phthis compound | Cys-Tyr-Phe -Asn -Cys-Pro-Val -Gly-NH₂ | 5 | Negligible | S. canicula |

| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | 450–500 | Low | Mammals |

Comparison with Vertebrate Oxytocin Variants

In mammals, oxytocin is conserved with Gln⁴ and Leu⁸, whereas non-mammalian vertebrates exhibit variations. For example:

- Mesotocin ([Ile⁸]-oxytocin): Found in amphibians and reptiles, retains oxytocic activity but with reduced potency compared to mammalian oxytocin.

- Isotocin ([Ser⁴, Ile⁸]-oxytocin): Identified in bony fishes, shows intermediate activity (e.g., 200 mU/nmol in teleosts) .

This compound’s [Asn⁴, Val⁸] configuration represents a unique adaptation in cartilaginous fishes, balancing functional efficiency with evolutionary stability .

Pharmacological Activity Comparison

Oxytocic Activity

- This compound : 80 mU/nmol (rat uterus), comparable to isotocin but lower than mammalian oxytocin.

- Phthis compound : 5 mU/nmol, indicating that the Phe³ substitution critically impairs receptor binding .

- Vasopressin-like peptides (e.g., vasotocin in fish): Exhibit higher vasopressor activity but minimal oxytocic effects, underscoring functional specialization .

Evolutionary Implications

The dual presence of this compound and Phthis compound in S. canicula suggests gene duplication events rather than random mutations, enabling functional diversification. This contrasts with mammals, which retain a single oxytocin-like peptide . The conserved C-terminal amidation across neurohypophysial hormones indicates co-evolution of precursor processing enzymes and receptor systems .

Evolutionary Context and Functional Adaptations

Cartilaginous fishes exhibit exceptional neurohypophysial hormone diversity, with six oxytocin-like peptides identified across species. This contrasts sharply with mammals, which show minimal variation. The evolutionary plasticity in cartilaginous fishes may correlate with their unique osmoregulatory demands, such as urea retention in marine environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.